1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
Properties
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-6-2-3-7-12(11)14-16-17-15(20-14)21-10-13(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKMXZSLPSXIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49716163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Pyrrolidine Attachment: Finally, the pyrrolidine ring is introduced through nucleophilic substitution, where the thioether intermediate reacts with a pyrrolidine derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced heterocycles.
Substitution: Functionalized pyrrolidine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The mechanism by which 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents on Oxadiazole
Pyridinyl Derivatives
- 2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 724783-21-5): Structure: The oxadiazole is substituted with pyridin-4-yl instead of o-tolyl. However, its basic nature may reduce lipophilicity compared to o-tolyl. Activity: Not explicitly tested, but pyridine-containing analogs are often explored for CNS or antimicrobial applications due to their solubility profiles .
Thiophen-2-yl Derivative
- 1-(Pyrrolidin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS: 459846-08-3): Structure: Thiophen-2-yl replaces o-tolyl. However, thiophene’s electron-rich nature may alter metabolic stability compared to the methylphenyl group. Activity: No specific data reported, but thiophene derivatives are frequently associated with anticancer and antiviral properties .
Pyrimidinylthio Propyl Derivatives
- 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4a–g) :
- Structure : A pyrimidinylthio propyl chain replaces o-tolyl.
- Impact : The extended chain and pyrimidine moiety introduce hydrogen-bonding and steric bulk, which may improve interactions with enzymes like thymidylate synthase.
- Activity : Demonstrated cytotoxic effects in cancer cell lines, with activity correlating with substituent electronegativity on the phenyl ring .
Analogues with Varied Nitrogen-Containing Groups
Piperidinyl and Piperazinyl Derivatives
- 2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone (CAS: 441289-32-3): Structure: Features a 4-nitrophenyl group instead of pyrrolidinyl. Activity: Marketed as a biochemical intermediate, suggesting utility in further derivatization .
Pyridine-2-ylamino Derivatives
- 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone: Structure: Incorporates a pyridine-2-ylamino group and a mercapto substituent.
Biological Activity
1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and data tables summarizing research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 282.36 g/mol
The presence of the pyrrolidine moiety and the 1,3,4-oxadiazole ring contributes to its diverse biological activities.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action. These include:
- Antimicrobial Activity : The oxadiazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis and function.
- Anticancer Properties : Studies have demonstrated that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
Antimicrobial Activity
A study evaluating the antimicrobial properties of various oxadiazole derivatives found that 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of the compound has also been explored. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The results are summarized in Table 2.
| Cancer Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 10 | Apoptosis via caspase activation |
| MCF7 (Breast) | 15 | Inhibition of HDAC and telomerase |
| HeLa (Cervical) | 20 | Induction of oxidative stress |
Case Studies
Several case studies have reported on the biological activity of similar compounds. For instance:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of oxadiazole derivatives against multidrug-resistant bacteria . The findings suggest that modifications in the side chains can enhance activity.
- Anticancer Research : A review article discussed various oxadiazole derivatives targeting cancer cells through multiple pathways, indicating a promising avenue for therapeutic development .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. For instance:
- Mechanism-Based Approaches : Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant inhibitory activity against various cancer cell lines by targeting specific enzymes involved in tumor growth. One study demonstrated that certain oxadiazole derivatives showed enhanced potency against breast cancer cells compared to standard treatments .
- Thymidine Phosphorylase Inhibition : Several synthesized oxadiazole derivatives have been evaluated for their ability to inhibit thymidine phosphorylase, an enzyme associated with tumor progression. Compounds demonstrated up to six times greater inhibitory activity compared to established drugs .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Antibacterial and Antifungal Activities : Alkaloid derivatives similar to 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone have shown effectiveness against various bacterial and fungal strains. These studies suggest that modifications in the oxadiazole structure can enhance bioactivity .
Other Pharmacological Applications
Research has indicated potential applications in other therapeutic areas:
- Neuropharmacology : Some pyrrolidine derivatives are being explored for their neuroprotective effects and as potential treatments for cognitive disorders. Their ability to interact with neurotransmitter systems makes them candidates for further investigation .
Case Study 1: Anticancer Derivatives
A series of 5-substituted 1,3,4-oxadiazoles were synthesized and tested against MCF-7 breast cancer cells. The most potent derivative showed an IC50 value significantly lower than that of conventional chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Thymidine Phosphorylase Inhibitors
In a comparative study of various oxadiazole derivatives, certain compounds demonstrated superior inhibition of thymidine phosphorylase activity, suggesting their utility in developing targeted cancer therapies that minimize side effects associated with traditional chemotherapeutics .
Q & A
Q. Methodology :
- Alkylation of thiol intermediates : React 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(pyrrolidin-1-yl)ethanone in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 6–12 hours. Use a base like triethylamine to deprotonate the thiol .
- Purification : Isolate the product via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor yield optimization by adjusting stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) and reaction time .
[Basic] Which spectroscopic techniques are critical for confirming the structure of this compound?
Q. Methodology :
- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂ groups), o-tolyl aromatic protons (δ 6.8–7.5 ppm), and the oxadiazole-thioether linkage (δ 4.7–5.0 ppm for SCH₂) .
- Mass spectrometry (EI-MS) : Confirm molecular ion [M+1]⁺ and fragmentation patterns (e.g., loss of o-tolyl or pyrrolidine groups) .
- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
[Advanced] How can researchers resolve discrepancies in spectral data (e.g., unexpected peaks in ¹H NMR) during structural elucidation?
Q. Methodology :
- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C in DMSO-d₆ or CDCl₃ .
- X-ray crystallography : Resolve ambiguous conformations via single-crystal analysis. For example, crystallize the compound in ethanol/dichloromethane (1:1) and compare bond angles/planes with similar oxadiazole derivatives .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating protons and carbons .
[Advanced] What strategies enhance the biological activity of this compound through structural modification?
Q. Methodology :
- Bioisosteric replacement : Substitute the o-tolyl group with electron-withdrawing groups (e.g., -NO₂) to improve target binding. Synthesize derivatives via Suzuki coupling .
- Molecular docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., cyclooxygenase-2). Prioritize modifications that increase hydrogen bonding (e.g., -OH substituents) .
- In vitro screening : Test derivatives in enzyme inhibition assays (IC₅₀ values) and compare with parent compound .
[Basic] What are common biological targets for 1,3,4-oxadiazole-containing compounds, and how is this compound evaluated in vitro?
Q. Methodology :
- Targets : Enzymes (e.g., α-glucosidase, urease) or receptors (e.g., 5-HT₃) due to oxadiazole’s electron-deficient nature .
- Evaluation :
[Advanced] How to design a stability study under various pH/temperature conditions to determine degradation pathways?
Q. Methodology :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H₂O) conditions at 40–80°C for 24–72 hours .
- HPLC analysis : Use a C18 column (ACN/water mobile phase) to monitor degradation products. Compare retention times with synthetic standards .
- LC-MS : Identify degradation products (e.g., hydrolysis of the oxadiazole ring) via molecular ion peaks and fragmentation .
[Basic] What computational methods predict the physicochemical properties of this compound?
Q. Methodology :
- Lipophilicity (LogP) : Calculate via software like ChemDraw or Molinspiration. Experimental validation using shake-flask method (octanol/water partition) .
- Topological polar surface area (TPSA) : Use Molinspiration to estimate solubility and membrane permeability (target TPSA < 140 Ų for oral bioavailability) .
[Advanced] How to analyze conflicting bioactivity data between in silico predictions and experimental results?
Q. Methodology :
- Docking validation : Re-dock the compound with flexible side chains in the binding pocket. Compare results across multiple software (e.g., Glide vs. AutoDock) .
- Experimental controls : Include known inhibitors in assays to validate assay conditions. Repeat dose-response curves with fresh stock solutions .
- Metabolic stability : Test if cytochrome P450-mediated degradation reduces efficacy using liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
